diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate
Overview
Description
Diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate is a complex organic compound that belongs to the family of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate typically involves multiple steps. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory properties.
Methyl 5-phenylisoxazole-3-carboxylate: Used in the synthesis of other isoxazole derivatives.
Uniqueness
Diethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}isophthalate is unique due to its specific structural features and the presence of both ester and amide functional groups
Properties
IUPAC Name |
diethyl 5-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-4-29-22(27)16-11-17(23(28)30-5-2)13-18(12-16)24-21(26)19-14(3)31-25-20(19)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFOCTURQHCSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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